N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-7-5-16(6-8-17)22-11-1-10-20-22)21-13-14-2-9-18(19-12-14)15-3-4-15/h1-2,5-12,15,21H,3-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZBQBXFOZONKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 6-cyclopropylpyridine intermediate. This can be achieved through cyclopropylation of a suitable pyridine precursor under controlled conditions.
Pyrazole Introduction: The next step is the introduction of the pyrazole ring. This can be done via a condensation reaction between the pyridine intermediate and a pyrazole derivative.
Sulfonamide Formation: The final step involves the sulfonation of the benzene ring followed by the introduction of the sulfonamide group. This can be achieved using sulfonyl chloride and an appropriate amine under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups onto the benzene ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyrazole and pyridine rings may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its 6-cyclopropylpyridinylmethyl substituent and 4-pyrazole modification on the benzene-sulfonamide scaffold. Below is a comparative analysis with structurally related sulfonamide derivatives:
Functional Divergences
- Heterocyclic Diversity: The pyrazole moiety offers a simpler heterocyclic system compared to the pyrazolo-pyrimidine-chromenone scaffold in Example 57, which may reduce metabolic complexity.
- Electron-Withdrawing Effects : Unlike the trifluoroacetamido group in Example 52, the target compound lacks strong electron-withdrawing substituents, possibly altering binding interactions with target proteins.
Methodological Considerations
Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL , which refines small-molecule structures with high precision. Computational modeling (e.g., docking studies) could further elucidate the target compound’s binding mode relative to its analogs.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of interleukin receptor-associated kinases (IRAKs). This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Intermediate : The cyclopropylpyridine moiety is synthesized through cyclopropylation of a suitable pyridine precursor.
- Introduction of the Pyrazole Ring : This is achieved via condensation reactions between the pyridine intermediate and a pyrazole derivative.
- Sulfonamide Formation : The final step involves sulfonation of the benzene ring followed by the introduction of the sulfonamide group using sulfonyl chloride and an appropriate amine under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking substrates, while the pyrazole and pyridine rings may enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated potent cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
Antileishmanial Activity
In vitro studies have shown that certain pyrazole derivatives possess antileishmanial activity. For example, compounds with similar structures displayed IC50 values against Leishmania spp. in the range of 0.059 mM to 0.072 mM, indicating their potential for treating leishmaniasis .
| Compound | IC50 (mM) against L. infantum | IC50 (mM) against L. amazonensis |
|---|---|---|
| 3a | 0.059 | 0.070 |
| 3b | 0.065 | 0.072 |
Case Studies
A notable case study involved a series of pyrazole-based compounds where N-[3-(5-methoxypyridin-2-yl)-1-methylpyrazol-4-yl]-6-(1H-pyrazol-4-yl)pyridine derivatives were evaluated for their biological activity against Leishmania parasites. The results indicated that these compounds are promising candidates for further development in treating leishmaniasis due to their favorable activity profiles compared to traditional treatments like pentamidine .
Q & A
Basic Questions
Q. What synthetic methodologies are optimal for preparing N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, considering functional group compatibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of the pyridine and pyrazole moieties. Key steps include:
- Cyclopropyl Introduction : Use Suzuki-Miyaura coupling for introducing the cyclopropyl group to the pyridine ring, employing palladium catalysts and controlled temperatures (60–80°C) to avoid side reactions .
- Sulfonamide Formation : React the pyridine intermediate with a sulfonyl chloride derivative in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to ensure efficient sulfonamide bond formation .
- Solvent Optimization : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred for polar intermediates, with reaction times monitored via TLC or HPLC to optimize yields (typically 60–75%) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the cyclopropyl proton environment (δ ~0.5–1.5 ppm) and sulfonamide NH resonance (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 396.12 [M+H]) and detects impurities .
- IR Spectroscopy : Key peaks include sulfonamide S=O stretching (1350–1150 cm) and pyrazole C-N vibrations (1600–1500 cm) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard drugs like ciprofloxacin .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) at 10–100 µM concentrations .
Advanced Research Questions
Q. How does the cyclopropyl group on the pyridine ring influence biological activity and pharmacokinetic properties?
- Methodological Answer :
- Biological Impact : The cyclopropyl group enhances lipophilicity, improving membrane permeability. Compare analogs with/without cyclopropyl using logP measurements and cellular uptake assays (e.g., Caco-2 permeability) .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to evaluate resistance to oxidative metabolism, which is critical for in vivo efficacy .
Q. What strategies resolve contradictions between computational predictions and experimental activity data?
- Methodological Answer :
- Docking vs. Experimental IC : If molecular docking predicts strong binding to a kinase but experimental IC is weak, perform co-crystallization (using SHELXL ) to validate binding modes. Adjust force field parameters in docking software to account for cyclopropyl ring flexibility .
- SAR Analysis : Synthesize derivatives with substituent variations (e.g., replacing pyrazole with imidazole) and correlate activity trends with Hammett σ values or steric parameters .
Q. How can SHELX software enhance crystallographic analysis of this compound?
- Methodological Answer :
- Structure Refinement : Use SHELXL for high-resolution refinement of X-ray data. Key steps include:
- Twinned Data Handling : Apply TWIN/BASF commands for twinned crystals, common in sulfonamide derivatives due to flexible substituents .
- Hydrogen Bond Networks : Analyze SHELX output files to map interactions (e.g., sulfonamide NH∙∙∙O hydrogen bonds) critical for crystal packing and stability .
Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Rodent Models : Administer the compound intravenously/orally (10 mg/kg) to assess bioavailability (AUC) and tissue distribution (LC-MS/MS quantification) .
- Disease Models : Test in murine infection models (e.g., septicemia) or xenograft tumors, correlating plasma concentrations with efficacy endpoints (e.g., bacterial load reduction, tumor volume) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
